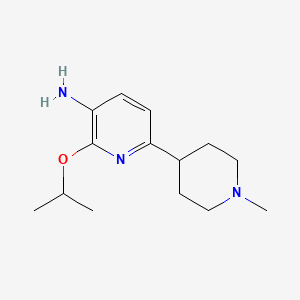
tert-Butyl (3-hydroxy-4-methylcyclohexyl)carbamate
概要
説明
tert-Butyl (3-hydroxy-4-methylcyclohexyl)carbamate is a chemical compound with the molecular formula C12H23NO3. It is also known by its systematic name, carbamic acid, N-(3-hydroxy-4-methylcyclohexyl)-, 1,1-dimethylethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate typically involves the reaction of 3-hydroxy-4-methylcyclohexylamine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
3-hydroxy-4-methylcyclohexylamine+tert-butyl chloroformate→tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate+HCl
Industrial Production Methods
Industrial production methods for tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
化学反応の分析
Types of Reactions
tert-Butyl (3-hydroxy-4-methylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-methylcyclohexylcarbamate.
Reduction: Formation of 3-hydroxy-4-methylcyclohexylamine.
Substitution: Formation of various substituted carbamates depending on the substituent introduced.
科学的研究の応用
tert-Butyl (3-hydroxy-4-methylcyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of tert-butyl 3-hydroxy-4-methylcyclohexylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to various biological effects .
類似化合物との比較
Similar Compounds
Tert-butyl 4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenylcarbamate: Known for its protective activity in astrocytes.
2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides: Studied for their biological activity.
Uniqueness
tert-Butyl (3-hydroxy-4-methylcyclohexyl)carbamate is unique due to its specific structural features, such as the presence of both a hydroxyl group and a carbamate group on a cyclohexyl ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C12H23NO3 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
tert-butyl N-(3-hydroxy-4-methylcyclohexyl)carbamate |
InChI |
InChI=1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15) |
InChIキー |
CBZNOKAFOMSSLW-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-Amino-7-methylidenebicyclo[3.3.1]nonan-3-one](/img/structure/B8747909.png)



![3-Methoxy-5-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B8747925.png)

![Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B8747944.png)


